N-Acetylmuramic acid-alkyne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

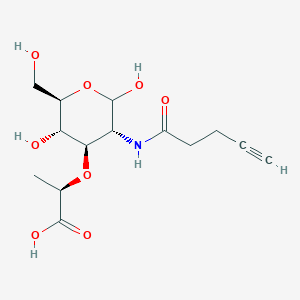

N-Acetylmuramic acid-alkyne is a derivative of N-acetylmuramic acid, a key component of bacterial peptidoglycans. This compound is incorporated into bacterial peptidoglycans during biosynthesis and is suitable for fluorescent labeling of peptidoglycans when conjugated to a fluorescent dye . This compound is used extensively in research to study bacterial cell wall synthesis and recycling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylmuramic acid-alkyne involves several steps. One common method starts with N-acetylglucosamine, which is converted into 4,6-O-isopropylidene-N-acetyl-D-muramic acid α-phenylglycoside. This intermediate is then condensed with L-Ala-D-iGln benzyl ether using the activated ester method. Sequential removal of glycopeptide protecting groups via acid hydrolysis and catalytic hydrogenolysis yields the target product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemoenzymatic synthesis. This method allows for the production of various functionalized derivatives of N-acetylmuramic acid, which can be used for metabolic incorporation into bacterial peptidoglycans .

Análisis De Reacciones Químicas

Types of Reactions

N-Acetylmuramic acid-alkyne undergoes several types of chemical reactions, including:

Substitution Reactions: The alkyne group can participate in click chemistry reactions, allowing for the attachment of various functional groups.

Common Reagents and Conditions

Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used for attaching fluorescent dyes to this compound.

Enzymatic Hydrolysis: N-acetylmuramoyl-L-alanine amidase is used to hydrolyze the compound under mild conditions.

Major Products

Fluorescently Labeled Peptidoglycans: When conjugated with fluorescent dyes, this compound is used to label bacterial cell walls for imaging studies.

Hydrolysis Products: Enzymatic hydrolysis produces N-acetylmuramic acid and L-alanine.

Aplicaciones Científicas De Investigación

N-Acetylmuramic acid-alkyne has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of complex molecules and for labeling studies.

Biology: Incorporated into bacterial peptidoglycans to study cell wall synthesis and recycling.

Industry: Used in the development of biosensors and diagnostic tools for detecting bacterial infections.

Mecanismo De Acción

N-Acetylmuramic acid-alkyne exerts its effects by incorporating into bacterial peptidoglycans during biosynthesis. The alkyne group allows for the attachment of various functional groups through click chemistry, enabling the study of bacterial cell wall dynamics. The compound targets the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall integrity .

Comparación Con Compuestos Similares

Similar Compounds

N-Acetylglucosamine: Another component of bacterial peptidoglycans, often used in similar labeling studies.

Muramyl Dipeptide: A minimal adjuvant fragment of bacterial cell wall peptidoglycan, used in immunological research.

Uniqueness

N-Acetylmuramic acid-alkyne is unique due to its alkyne group, which allows for bio-orthogonal labeling through click chemistry. This feature makes it particularly useful for studying bacterial cell wall synthesis and recycling in a highly specific and efficient manner .

Actividad Biológica

N-Acetylmuramic acid-alkyne (NAM-alkyne) is a significant derivative of N-acetylmuramic acid (NAM), a crucial component of bacterial peptidoglycan. This article explores the biological activity of NAM-alkyne, its incorporation into bacterial cell walls, and its potential applications in research and medicine.

Overview of N-Acetylmuramic Acid

N-Acetylmuramic acid is a sugar derivative that plays a vital role in the structure of bacterial cell walls, particularly in peptidoglycan. It consists of a muramic acid backbone linked to N-acetylglucosamine through β-1,4-glycosidic bonds, forming a mesh-like structure that provides mechanical support and protection against environmental stresses.

Synthesis and Properties of this compound

NAM-alkyne is synthesized through various chemical methods that modify the carboxylic acid group of NAM to introduce an alkyne functionality. The addition of this alkyne group enhances the compound's utility in bioorthogonal chemistry, allowing for selective labeling and visualization of peptidoglycan structures in bacterial cells.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁NO₈ |

| Molecular Weight | 331.32 g/mol |

| CAS Number | 2245794-65-2 |

Incorporation into Peptidoglycan

NAM-alkyne can be incorporated into the peptidoglycan layer of bacteria during biosynthesis. Studies have shown that bacterial strains such as Escherichia coli can metabolically incorporate NAM-alkyne, allowing researchers to track and visualize peptidoglycan synthesis dynamics using fluorescent labeling techniques.

For example, a study demonstrated that E. coli cells could incorporate NAM-alkyne at concentrations significantly lower than those required for the parent compound NAM, suggesting enhanced uptake efficiency due to the modification . The incorporation efficiency was quantified using growth curve assays, revealing that NAM-alkyne was integrated into the bacterial cell wall more effectively than other modified derivatives .

The mechanism by which NAM-alkyne exerts its biological activity involves its role as a substrate for enzymes involved in peptidoglycan biosynthesis. Specifically, it interacts with enzymes such as MurU and AmgK, which are critical for the recycling and synthesis of peptidoglycan components . The introduction of the alkyne group does not significantly hinder the enzymatic processes but may alter the kinetics of incorporation.

Case Studies

- Fluorescent Labeling : In a study focused on imaging bacterial infections, researchers utilized NAM-alkyne conjugated with fluorescent dyes to visualize bacterial cell walls during infection processes. This approach allowed for real-time tracking of bacterial growth and response to antibiotics .

- Antimicrobial Activity : Research has indicated that modifications to NAM can affect its interaction with antimicrobial agents. For instance, NAM derivatives have been shown to enhance susceptibility to certain antibiotics by facilitating their access to the peptidoglycan layer .

Research Findings

Recent studies have provided insights into the biochemical properties and applications of NAM-alkyne:

- Incorporation Efficiency : A comparative analysis revealed that NAM-alkyne was incorporated at concentrations as low as 150 μM in E. coli, demonstrating its potential as a probe for studying peptidoglycan dynamics .

- Enzymatic Kinetics : Kinetic studies indicated that while NAM-alkyne has lower turnover rates compared to natural NAM, it still serves as an effective substrate for essential biosynthetic enzymes .

Propiedades

IUPAC Name |

(2R)-2-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-(pent-4-ynoylamino)oxan-4-yl]oxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO8/c1-3-4-5-9(17)15-10-12(22-7(2)13(19)20)11(18)8(6-16)23-14(10)21/h1,7-8,10-12,14,16,18,21H,4-6H2,2H3,(H,15,17)(H,19,20)/t7-,8-,10-,11-,12-,14?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRFETWLAWCVSX-UWOBWZKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)CCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)CCC#C)O)CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.